molecular formula C11H18N2O2 B1305116 Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 519056-54-3

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1305116
M. Wt: 210.27 g/mol
InChI Key: GLXLMRLPFQWBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08143293B2

Procedure details

In ethanol (5 mL) was placed the t-butylhydrazine hydrochloride (0.79 g, 6.3 mmol) and ethyl 2-acetyl-3-(dimethylaminomethylene)acrylate (1.0 g, 6.3 mmol). The mixture was refluxed for 8 hours. The mix was evaporated at reduced pressure to give an oil. The oil was dissolved in ether (25 mL) and washed successively with water (25 mL), saturated sodium bicarbonate (25 mL) and brine (25 mL) was dried (Na2SO4), concentrated in vacuo and purified by silica gel column chromatography (EtOAc/hexanes) to obtain ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (0.60 g, 45% yield). 1H NMR (400 MHz, DMSO-d6): δ 6.54 (s, 1H), 4.22 (q, J=7.2 Hz, 2H), 2.44 (s, 3H), 2.42 (s, 3H), 1.57 (s, 9H), 1.25 (t, J=7.2 Hz, 3H); MS (ESI) m/z: 211.1 (M+H+).
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
ethyl 2-acetyl-3-(dimethylaminomethylene)acrylate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:6][NH2:7])([CH3:5])([CH3:4])[CH3:3].C([C:11](=[C:17]=[CH:18]N(C)C)[C:12]([O:14][CH2:15][CH3:16])=[O:13])(=O)C.[CH2:22](O)C>CCOCC>[C:2]([N:6]1[C:18]([CH3:22])=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:7]1)([CH3:5])([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Step Two
Name
ethyl 2-acetyl-3-(dimethylaminomethylene)acrylate
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=C=CN(C)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The mix was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
washed successively with water (25 mL), saturated sodium bicarbonate (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.